1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(1H-1,2,4-triazol-1-yl)ethan-1-one
Description
The compound 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(1H-1,2,4-triazol-1-yl)ethan-1-one is a bicyclic ketone derivative featuring an 8-azabicyclo[3.2.1]oct-2-ene core linked to a 1,2,4-triazole moiety via an acetyl group. Its structure combines the rigidity of the bicyclic system with the heterocyclic diversity of triazole, which is often exploited in medicinal chemistry for hydrogen-bonding interactions and metabolic stability .
Properties
IUPAC Name |
1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(1,2,4-triazol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c16-11(6-14-8-12-7-13-14)15-9-2-1-3-10(15)5-4-9/h1-2,7-10H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOPRYQADUFAKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)CN3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone, is a derivative of the 8-azabicyclo[3.2.1]octane scaffold. This scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities. .
Biochemical Pathways
Tropane alkaloids, which share a similar 8-azabicyclo[321]octane scaffold, are known to affect various neurotransmitter systems, including the cholinergic system. They can inhibit the reuptake of neurotransmitters such as dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft and enhanced neurotransmission.
Biological Activity
The compound 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(1H-1,2,4-triazol-1-yl)ethan-1-one is a novel triazole derivative that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties, synthesis methods, and relevant case studies.
The compound's structure is characterized by a bicyclic azabicyclo framework and a triazole moiety, which are known to enhance biological activity through various mechanisms. The molecular formula is , and it has a molecular weight of approximately 218.26 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C11H14N4 |
| Molecular Weight | 218.26 g/mol |
| IUPAC Name | This compound |
| Appearance | White powder |
| Storage Temperature | 4 °C |
Antimicrobial Activity
Research has indicated that compounds containing triazole rings exhibit significant antimicrobial properties. A study demonstrated that triazole derivatives can inhibit the growth of various bacteria and fungi, suggesting that the compound may have similar effects due to its structural features .
Anticancer Properties
Triazole derivatives have been explored for their anticancer potential. A library of novel chiral 1,2,3-triazole-based compounds was synthesized and evaluated for antiproliferative activity against cancer cell lines. The results showed that certain modifications to the triazole ring significantly enhanced cytotoxicity against human cancer cells . This suggests that the compound could be further investigated for its anticancer properties.
Neuropharmacological Effects
The bicyclic structure of the compound is reminiscent of certain neuroactive agents. Compounds derived from azabicyclo frameworks have been studied for their effects on neurotransmitter systems, particularly in relation to depression and anxiety disorders . The potential for this compound to act as a selective serotonin reuptake inhibitor (SSRI) or as a mu-opioid receptor antagonist has been suggested in preliminary studies.
Case Studies
Several case studies have highlighted the biological effects of similar compounds:
- Antidepressant Activity : A study on related azabicyclo compounds indicated efficacy in treating depression through modulation of serotonin pathways .
- Antitumor Activity : Research demonstrated that triazole-based compounds exhibited significant inhibition of tumor growth in vitro and in vivo models, with some derivatives showing IC50 values in low micromolar ranges against various cancer cell lines .
- Neuroprotective Effects : Investigations into neuroprotective properties revealed that certain triazoles could protect neuronal cells from oxidative stress-induced apoptosis, indicating potential therapeutic applications in neurodegenerative diseases .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for drug development:
- Antimicrobial Properties : The triazole ring is known for its antifungal activity, which may extend to antibacterial effects as well.
- CNS Activity : Compounds with similar bicyclic structures have shown promise in treating neurological disorders due to their ability to cross the blood-brain barrier and interact with neurotransmitter systems .
Antifungal Activity
A study demonstrated that derivatives of triazole-based compounds exhibit significant antifungal activity against various strains of fungi. The incorporation of the azabicyclo structure may enhance this activity through improved binding affinity to fungal enzymes .
CNS Drug Development
Research has indicated that compounds containing the azabicyclo framework can modulate neurotransmitter systems such as dopamine and serotonin pathways, suggesting potential applications in treating depression and anxiety disorders .
Chemical Reactions Analysis
Nucleophilic Reactions at the Ketone Group
The ketone moiety (C=O) undergoes nucleophilic additions and reductions:
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Hydride Reduction : Lithium aluminum hydride (LiAlH₄) reduces the ketone to a secondary alcohol, forming 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(1H-1,2,4-triazol-1-yl)ethanol. This reaction proceeds via a tetrahedral intermediate.
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Grignard Addition : Organomagnesium reagents (e.g., RMgX) add to the carbonyl carbon, yielding tertiary alcohols. Steric hindrance from the bicyclic system may limit reaction efficiency.
Triazole Ring Reactivity
The 1,2,4-triazole ring participates in:
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Alkylation/Substitution : Electrophilic substitution occurs at the N1 position under basic conditions. For example, treatment with methyl iodide produces 3-methyl-1,2,4-triazole derivatives.
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Coordination Chemistry : The triazole nitrogen acts as a ligand for transition metals (e.g., Cu, Pd), forming complexes useful in catalysis .
Ring-Opening Reactions
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Acid-Catalyzed Hydrolysis : The bicyclic amine undergoes ring opening in acidic aqueous conditions, yielding linear diamines or amino alcohols. For example, HCl hydrolysis produces 3-(aminomethyl)cyclohexanol derivatives .
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Hydrogenation : The double bond in the bicyclo[3.2.1]oct-2-ene system is hydrogenated using H₂/Pd-C, generating a saturated bicyclo[3.2.1]octane structure.
Oxidation
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Amine Oxidation : Strong oxidants (e.g., KMnO₄) convert the tertiary amine to an N-oxide, altering electronic properties and solubility .
Functional Group Interplay
The proximity of functional groups enables tandem reactions:
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Tandem Reduction-Alkylation : Sequential LiAlH₄ reduction of the ketone followed by triazole alkylation modifies both functional groups in one pot.
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Cross-Coupling Reactions : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) at the triazole C5 position introduces aryl/heteroaryl groups .
Stereochemical Considerations
The (1R,5S) configuration influences reaction outcomes:
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Diastereoselective Additions : Chiral reducing agents (e.g., CBS catalyst) produce alcohol diastereomers with >90% selectivity .
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Ring-Opening Direction : Acidic hydrolysis preferentially cleaves the less hindered bond due to bicyclic strain.
Mechanistic Insights
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Ketone Reduction : Proceeds via a six-membered transition state with LiAlH₄, where hydride transfer is stereoelectronically guided by the bicyclic framework.
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Triazole Reactivity : The N1 position is more electrophilic due to resonance stabilization of the intermediate.
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Ring-Opening : Acid protonates the amine, weakening adjacent C-N bonds and facilitating cleavage.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- Triazole vs. The thiophene group introduces sulfur-based lipophilicity, which could enhance membrane permeability.
- Sulfonyl vs. Acetyl : The sulfonyl group in increases molecular weight and polarity compared to the acetyl group in the target compound, likely affecting solubility and pharmacokinetics.
- Fluorophenyl Substituents : The Voriconazole impurity lacks the bicyclic system but retains the triazole-acetyl motif, emphasizing the role of fluorinated aryl groups in antifungal activity.
Table 2: Comparative Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
